Centchroman (3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(β-pyrrolidinoethoxy)phenyl)-7-methoxychroman) is a synthetic, non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India []. Classified as a triphenylethylene antiestrogen, Centchroman's primary role in scientific research involves its unique biological activity profile, including estrogenic, antiestrogenic, and anti-inflammatory properties. This multifaceted profile makes Centchroman a valuable tool for investigating various biological processes and developing novel therapeutic strategies for conditions like breast cancer and osteoporosis.
The molecular structure of Centchroman has been elucidated using X-ray crystallography, specifically focusing on its N-methyl iodide derivative []. The analysis reveals that the pendant aromatic substituents at the C-3 and C-4 positions of the chroman ring system adopt a nearly perpendicular orientation relative to the chroman plane. This characteristic arrangement, typical for chroman derivatives, is slightly perturbed by the gem dimethyl substituents at the C-2 position.
Centchroman exerts its biological effects primarily through its interaction with estrogen receptors []. As a SERM, it exhibits both estrogenic and antiestrogenic activity depending on the target tissue and the presence of endogenous estrogens. This unique tissue-selective action is attributed to its ability to modulate the conformation of the estrogen receptor upon binding, leading to differential recruitment of co-activators and co-repressors.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7